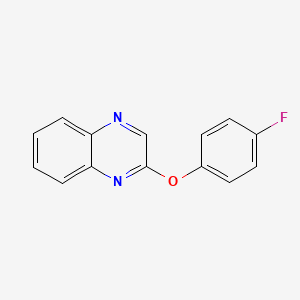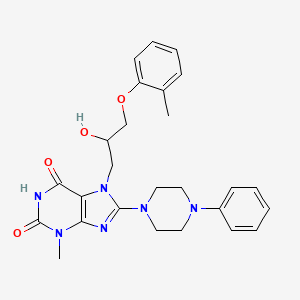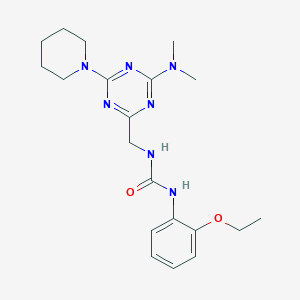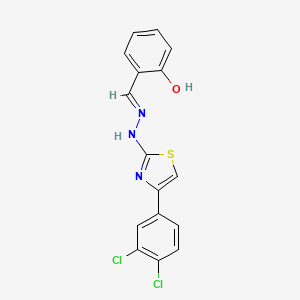
2-(4-Fluorophenoxy)quinoxaline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-Fluorophenoxy)quinoxaline is a chemical compound with the molecular formula C14H9FN2O. It is a derivative of quinoxaline, a fused heterocyclic system consisting of a benzene ring and a pyrazine ring.
Mechanism of Action
Target of Action
The primary target of 2-(4-Fluorophenoxy)quinoxaline is dihydroorotate dehydrogenase (DHO-DH) . This enzyme plays a crucial role in the de novo pyrimidine biosynthesis pathway, which is essential for the growth and proliferation of cells .
Mode of Action
This compound interacts with its target, DHO-DH, by inhibiting its activity . The inhibition of DHO-DH disrupts the de novo pyrimidine biosynthesis pathway, leading to a decrease in the synthesis of pyrimidine nucleotides . This disruption can lead to the inhibition of cell growth and proliferation .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the de novo pyrimidine biosynthesis pathway . By inhibiting DHO-DH, this compound disrupts the synthesis of pyrimidine nucleotides, which are essential components of DNA and RNA . This disruption can lead to a decrease in cell growth and proliferation .
Pharmacokinetics
Like other quinoxaline derivatives, it is expected to have good bioavailability and stability
Result of Action
The inhibition of DHO-DH by this compound leads to a disruption in the de novo pyrimidine biosynthesis pathway . This disruption results in a decrease in the synthesis of pyrimidine nucleotides, leading to a decrease in cell growth and proliferation . This makes this compound a potential candidate for the development of new antimicrobial and anticancer drugs .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. These factors can include the pH of the environment, the presence of other compounds, and the temperature
Biochemical Analysis
Biochemical Properties
The nature of these interactions can vary widely, depending on the specific structure and functional groups present in the quinoxaline derivative .
Cellular Effects
Quinoxalines have been reported to have several prominent pharmacological effects like antifungal, antibacterial, antiviral, and antimicrobial . These effects suggest that quinoxalines, including 2-(4-Fluorophenoxy)quinoxaline, may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Quinoxalines are known to exert their effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Quinoxalines have been used in the design and development of numerous bioactive molecules, dyes, fluorescent materials, electroluminescent materials, and organic sensitizers for solar cell applications and polymeric optoelectronic materials .
Dosage Effects in Animal Models
There is currently no available information on the dosage effects of this compound in animal models. Quinolones, a class of compounds similar to quinoxalines, have been studied for their effects at different dosages in animal models .
Metabolic Pathways
Drug metabolic reactions are generally divided into two classes: phase I and phase II metabolic reactions .
Transport and Distribution
The transport and distribution of drugs within cells and tissues are generally influenced by various factors, including the chemical properties of the drug, the presence of transporters or binding proteins, and the physiological conditions of the cells and tissues .
Subcellular Localization
The subcellular localization of a protein or compound is often tied to its function . Therefore, determining the subcellular localization of this compound could provide valuable insights into its potential functions and effects.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Fluorophenoxy)quinoxaline typically involves the condensation of o-phenylenediamine with 4-fluorophenol in the presence of a suitable catalyst. One common method employs ammonium bifluoride (NH4HF2) as the catalyst and aqueous ethanol as the solvent system, resulting in high yields of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Green chemistry approaches, such as using recyclable catalysts and environmentally benign solvents, are also being explored to make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions
2-(4-Fluorophenoxy)quinoxaline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoxaline N-oxides.
Reduction: Reduction reactions can convert it into dihydroquinoxaline derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the quinoxaline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like alkyl halides and aryl halides in the presence of a base (e.g., potassium carbonate) are commonly employed.
Major Products
The major products formed from these reactions include quinoxaline N-oxides, dihydroquinoxaline derivatives, and various substituted quinoxalines, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
2-(4-Fluorophenoxy)quinoxaline has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound has shown potential as an antimicrobial and anticancer agent due to its ability to interact with biological targets.
Medicine: Research is ongoing to explore its use in developing new therapeutic agents for various diseases.
Industry: It is used in the development of materials with specific electronic and optical properties.
Comparison with Similar Compounds
Similar Compounds
Quinoxaline: The parent compound, which lacks the fluorophenoxy group.
2-Phenoxyquinoxaline: Similar structure but without the fluorine atom.
4-Fluorophenylquinoxaline: A related compound with the fluorine atom directly attached to the quinoxaline ring.
Uniqueness
2-(4-Fluorophenoxy)quinoxaline is unique due to the presence of the fluorophenoxy group, which can enhance its biological activity and alter its physicochemical properties compared to other quinoxaline derivatives. This makes it a valuable compound for further research and development in various scientific fields .
Properties
IUPAC Name |
2-(4-fluorophenoxy)quinoxaline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9FN2O/c15-10-5-7-11(8-6-10)18-14-9-16-12-3-1-2-4-13(12)17-14/h1-9H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDKPBFYGYLZWCO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=CC(=N2)OC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9FN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-({1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-1H-pyrazol-4-yl}sulfonyl)-4-methanesulfonylpiperazine](/img/structure/B2763541.png)
![1-[1-(5-fluoropyrimidin-4-yl)azetidin-3-yl]-2-methyl-1H-1,3-benzodiazole](/img/structure/B2763542.png)

![{7,7-Dimethylbicyclo[2.2.1]heptan-1-yl}methanol](/img/structure/B2763546.png)
![6-(2,4-dichloro-5-methylbenzenesulfonyl)-5H,6H,7H-pyrrolo[3,4-d]pyrimidine](/img/structure/B2763547.png)
![4-benzyl-N-cyclopentyl-2-[(2-methylphenyl)methyl]-1,5-dioxo-1H,2H,4H,5H-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2763549.png)
![[(1S,2S)-2-Morpholin-4-ylcyclohexyl]methanamine;dihydrochloride](/img/structure/B2763551.png)

![2-({1-[(2-Bromophenyl)methyl]piperidin-4-yl}methoxy)pyrimidine](/img/structure/B2763555.png)

![N-[3-(methylsulfanyl)phenyl]-2-(3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)acetamide](/img/structure/B2763559.png)
![(E)-6-(tert-butyl)-3-mercapto-8-((4-nitrobenzylidene)amino)-[1,2,4]triazolo[4,3-b][1,2,4]triazin-7(8H)-one](/img/structure/B2763561.png)

![1-(furan-3-yl)-3-[(9-methyl-9H-purin-6-yl)amino]propan-1-ol](/img/structure/B2763563.png)
